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Compound of Interest

6-Oxa-2-azaspiro[3.4]octane
Compound Name: )
hemioxalate

Cat. No.: B1433916

Abstract: 6-Oxa-2-azaspiro[3.4]octane serves as a critical building block in contemporary
medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. Its incorporation into
drug candidates necessitates a definitive and robust characterization of its salt forms, such as
the hemioxalate, to meet rigorous regulatory standards and ensure batch-to-batch consistency.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure
elucidation of 6-Oxa-2-azaspiro[3.4]Joctane hemioxalate. We move beyond a simple listing of
methods to detail the underlying scientific rationale for experimental choices, establishing a
self-validating analytical cascade that ensures the highest degree of confidence in establishing
the molecule's identity, purity, and stoichiometry.

Introduction: The Strategic Importance of
Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered
significant attention in drug discovery. The 6-Oxa-2-azaspiro[3.4]octane motif is particularly
valuable; its rigid, three-dimensional structure allows for precise vectoral projection of
substituents into protein binding pockets, often leading to enhanced potency and selectivity.
This scaffold is a key component in the synthesis of advanced therapeutic agents, including
Janus kinase (JAK) inhibitors.

The use of a specific salt form, such as the hemioxalate, is a deliberate choice in drug
development to improve physicochemical properties like solubility, stability, and bioavailability.
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However, this choice mandates an unequivocal confirmation of the resulting structure. It is
crucial to verify not only the integrity of the spirocyclic cation but also the precise stoichiometric
ratio of the amine to the oxalate counter-ion. A 2:1 ratio (amine:oxalic acid) is definitional for a
hemioxalate salt, and confirming this is a primary objective of the analytical workflow.

The Core Analytical Strategy: A Self-Validating
Workflow

The elucidation of a novel salt structure is not a linear process but a matrix of interlocking,
confirmatory data. Our approach is designed as a self-validating system where each technique
provides a piece of the puzzle, and the final structure is supported by a convergence of all
results. The workflow is designed to answer three fundamental questions:

o Covalent Structure: Is the 6-Oxa-2-azaspiro[3.4]octane ring system intact?
« lonic Pairing: Has the hemioxalate salt successfully formed?

» Stoichiometry & Purity: Is the material a pure hemioxalate salt with the correct 2:1 molecular
ratio?

Below is a diagrammatic representation of the recommended analytical workflow.
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Caption: Integrated workflow for the structural elucidation of 6-Oxa-2-azaspiro[3.4]octane

hemioxalate.

Experimental Protocols & Data Interpretation
Mass Spectrometry: The First Verification

Expertise & Rationale: Mass spectrometry (MS), coupled with liquid chromatography (LC), is
the frontline technique. Its primary purpose is to confirm the molecular weight of the cationic
component (the protonated 6-Oxa-2-azaspiro[3.4]octane) and to assess the sample's purity.
We select Electrospray lonization (ESI) in positive ion mode as it is a soft ionization technique
ideal for analyzing polar, pre-charged molecules like protonated amines without fragmentation.

Experimental Protocol (LC-MS):

o Sample Preparation: Dissolve 0.1 mg of the hemioxalate salt in 1 mL of a 50:50
acetonitrile:water mixture with 0.1% formic acid. The acid ensures the amine remains
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protonated.

o Chromatography:
o Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pm).
o Mobile Phase A: Water + 0.1% Formic Acid.
o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-
equilibrate.

o Flow Rate: 0.4 mL/min.
e Mass Spectrometry (ESI+):
o Scan Range: 50-500 m/z.
o Capillary Voltage: 3.5 kV.
o Source Temperature: 120 °C.

Data Interpretation: The expected data output is a chromatogram showing a single major peak,
indicating high purity. The mass spectrum corresponding to this peak should display a
dominant ion consistent with the protonated parent molecule, [M+H]*.

Calculated
. ] Expected m/z
Analyte Formula Monoisotopic Mass
[M+H]*
(Da)
6-Oxa-2-
CeH11NO 113.08 114.09

azaspiro[3.4]octane

A strong signal at m/z 114.09 provides high confidence in the identity of the spirocyclic amine
cation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Covalent Blueprint

Expertise & Rationale: NMR is the most powerful tool for elucidating the covalent structure in
solution. A full suite of 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) experiments is non-
negotiable for an unambiguous assignment of all protons and carbons in the spirocyclic
framework. Deuterated dimethyl sulfoxide (DMSO-ds) is a suitable solvent as it dissolves the
salt and its residual water peak does not obscure key signals.

Experimental Protocol (NMR):

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-ds.

* 'H NMR: Acquire a standard proton spectrum. The integration of signals should be consistent
with the 11 protons of the cation. The broad signal from the N-H proton will likely be
downfield due to protonation.

o 13C{'H} NMR: Acquire a proton-decoupled carbon spectrum. Six distinct signals are
expected, corresponding to the six carbon atoms of the spirocycle.

« 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the
same spin system, crucial for tracing the connectivity of the ethyl and propyl chains of the
rings.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly
attached carbon, enabling definitive C-H assignments.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over 2-3 bonds. This is vital for connecting the different fragments of the
molecule, for instance, linking protons on one ring to carbons on the other through the
spiro-carbon.
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Caption: Logic flow for NMR data integration leading to covalent structure confirmation.

FT-IR Spectroscopy: Confirming Salt Formation

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy excels at identifying
functional groups. In this context, its primary role is to confirm the presence of the oxalate
counter-ion and the protonation of the secondary amine. We look for the disappearance of the
free carboxylic acid O-H stretch and the appearance of strong carboxylate (C=0) stretches,
along with the N-H* stretch of the ammonium salt.

Experimental Protocol (FT-IR):

o Method: Attenuated Total Reflectance (ATR) is preferred as it requires minimal sample
preparation.

e Acquisition: Place a small amount of the solid sample directly on the ATR crystal.

e Scan Range: 4000-400 cm™1.,
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e Background: Collect a background spectrum of the clean, empty ATR crystal before the

sample.

Data Interpretation:

Functional Group

Expected Wavenumber
(cm™)

Rationale for Assignment

N-H* Stretch (Ammonium)

2800-2400 (broad)

Broad, strong absorption
characteristic of a secondary

ammonium salt.

C-H Stretch (Aliphatic)

3000-2850

Standard C-H stretches from

the spirocycle's CHz groups.

C=0 Stretch (Carboxylate)

~1700-1600 (strong, multiple
bands)

Asymmetric and symmetric
stretches of the oxalate C=0
and C-O bonds. Distinctly
different from the sharp C=0
stretch of free oxalic acid
(~1750 cm™1),

C-O-C Stretch (Ether)

~1100

Characteristic stretch for the
ether linkage within the

tetrahydrofuran ring.

The presence of these key bands provides strong evidence of ionic pairing between the

protonated amine and the oxalate anion.

Elemental Analysis & lon Chromatography: The
Stoichiometric Proof

Expertise & Rationale: While spectroscopic methods define the structure, they are not

inherently quantitative for determining salt stoichiometry. Elemental Analysis (EA) provides the

empirical formula by measuring the mass percentages of C, H, and N. Concurrently, lon

Chromatography (IC) can be used to directly quantify the amount of oxalate in the sample. A

successful outcome requires the results from both techniques to align with the theoretical

values for a 2:1 hemioxalate salt.
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Experimental Protocol (Elemental Analysis):
¢ Instrumentation: Use a calibrated CHN analyzer.

e Analysis: Combust a precisely weighed sample (~2-3 mg) in an oxygen-rich environment.
The resulting COz, H20, and Nz gases are quantified.

o Calculation: Compare the experimental %C, %H, and %N values to the theoretical values.
Experimental Protocol (lon Chromatography):

o Sample Preparation: Prepare a standard solution of known concentration by accurately
weighing the hemioxalate salt and dissolving it in deionized water.

e Instrumentation: Use an IC system with a suitable anion-exchange column and a
conductivity detector.

o Calibration: Generate a calibration curve using certified sodium oxalate standards.

e Analysis: Inject the sample solution and quantify the oxalate peak area against the
calibration curve.

Data Interpretation & Validation: The molecular formula for the hemioxalate is (CeH1:NO)2 -
C2H204, which simplifies to C14H24N20e.

Element Theoretical %
Carbon (C) 53.15%
Hydrogen (H) 7.65%

Nitrogen (N) 8.86%

The experimental %CHN values from EA must fall within an acceptable error margin (typically
+0.4%) of these theoretical values. The IC result should confirm that oxalate comprises 28.45%
of the total mass of the salt (Molar Mass of Oxalic Acid / Molar Mass of Hemioxalate Salt =
90.03 / 316.35). This dual quantification provides incontrovertible proof of the 2:1 stoichiometry.
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Single-Crystal X-ray Diffraction (SCXRD): The Absolute
Answer

Expertise & Rationale: When all other data points converge but absolute, unambiguous proof is
required—for example, for patent filings or regulatory submission—SCXRD is the gold
standard. It provides a definitive 3D map of the electron density in a single crystal, revealing
precise bond lengths, bond angles, and the spatial relationship between the spirocyclic cation
and the oxalate anion in the crystal lattice.

Protocol Overview:

e Crystal Growth: This is the most challenging step. Slow evaporation of a solvent (e.g.,
isopropanol/water, ethanol) from a concentrated solution of the salt is a common starting
point.

o Crystal Mounting & Data Collection: A suitable single crystal is mounted on a goniometer and
cooled under a nitrogen stream. The crystal is then irradiated with monochromatic X-rays,
and the diffraction pattern is collected on a detector.

o Structure Solution & Refinement: The diffraction data is processed to solve the phase
problem and generate an electron density map, from which the atomic positions are
determined and refined.

Data Interpretation: A successful SCXRD experiment will yield a final structure report (e.g., a
CIF file) that visually and numerically confirms:

The covalent structure and stereochemistry of the 6-Oxa-2-azaspiro[3.4]octane cation.

The presence of the oxalate dianion.

An asymmetric unit containing two cations for every one oxalate anion, definitively proving
the hemioxalate stoichiometry.

The hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice.

Conclusion
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The structural elucidation of 6-Oxa-2-azaspiro[3.4]octane hemioxalate is a case study in
methodical, multi-technique analytical science. By integrating data from mass spectrometry,
comprehensive NMR, FT-IR, and quantitative methods like elemental analysis and ion
chromatography, a high-confidence structural assignment can be achieved. For ultimate
confirmation, single-crystal X-ray diffraction provides an indisputable 3D structure. This
rigorous, self-validating workflow ensures that this critical pharmaceutical building block is
precisely what it purports to be, safeguarding the integrity of the subsequent drug development
pipeline.

 To cite this document: BenchChem. [Whitepaper: Structural Elucidation of 6-Oxa-2-
azaspiro[3.4]octane Hemioxalate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433916#6-0xa-2-azaspiro-3-4-octane-hemioxalate-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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